molecular formula C10H8FNO B1324215 4-(2-Fluorophenyl)-4-oxobutyronitrile CAS No. 898767-30-1

4-(2-Fluorophenyl)-4-oxobutyronitrile

Cat. No. B1324215
CAS RN: 898767-30-1
M. Wt: 177.17 g/mol
InChI Key: GGERJUSCKQINCU-UHFFFAOYSA-N
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Description

4-(2-Fluorophenyl)-4-oxobutyronitrile (4-Fluorophenyl-4-oxobutyronitrile, FPOBN) is a compound of interest due to its potential applications in the fields of organic synthesis, medicinal chemistry, and drug discovery. This compound is a derivative of 4-hydroxybutyronitrile and is used as a starting material in the synthesis of various heterocyclic compounds. It is also used as an intermediate in the synthesis of various pharmaceuticals.

Scientific Research Applications

Synthesis and Chemical Properties

4-(2-Fluorophenyl)-4-oxobutyronitrile and its derivatives are utilized in chemical synthesis and have been part of studies focusing on various chemical reactions and properties:

  • Practical Synthesis: The molecule has been involved in the development of practical synthesis methods for related compounds, enhancing the manufacturing process of materials like flurbiprofen, a non-steroidal anti-inflammatory, and analgesic material. The synthesis process often involves cross-coupling reactions and diazotization, indicating the compound's role in complex chemical procedures (Qiu et al., 2009).
  • Formation of Complexes: Complexes of similar compounds with various transition metal ions have been synthesized and studied for their physico-chemical properties, including magnetic and thermal properties. The studies highlight the compound's relevance in forming structures with potential applications in material science and engineering (Ferenc et al., 2017).

Biological and Pharmacological Properties

The compound and its derivatives are also significant in the context of biological and pharmacological research:

  • Antioxidant Activity: Derivatives of similar fluorobenzaldehyde compounds have been prepared and evaluated for their promising antioxidant activity. This indicates the potential of 4-(2-Fluorophenyl)-4-oxobutyronitrile derivatives in contributing to the development of antioxidant therapies (El Nezhawy et al., 2009).
  • Antimicrobial Studies: Similar compounds have been synthesized and shown very good antimicrobial activity, suggesting potential use in developing new antimicrobial agents (Karthikeyan et al., 2008).

Crystallography and Material Science

The compound's involvement in material science and crystallography has been noted:

  • Crystal Structure Analysis: Studies have been conducted to analyze the crystal structure of similar compounds, providing insights into their molecular geometry and potential applications in material science (Chai & Liu, 2011).

properties

IUPAC Name

4-(2-fluorophenyl)-4-oxobutanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8FNO/c11-9-5-2-1-4-8(9)10(13)6-3-7-12/h1-2,4-5H,3,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGERJUSCKQINCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)CCC#N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80642220
Record name 4-(2-Fluorophenyl)-4-oxobutanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80642220
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-Fluorophenyl)-4-oxobutyronitrile

CAS RN

898767-30-1
Record name 4-(2-Fluorophenyl)-4-oxobutanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80642220
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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